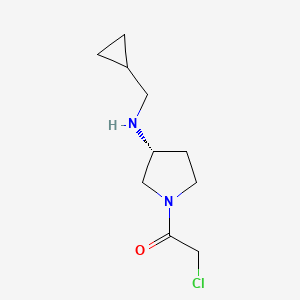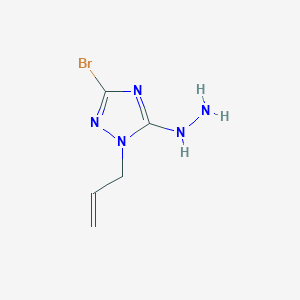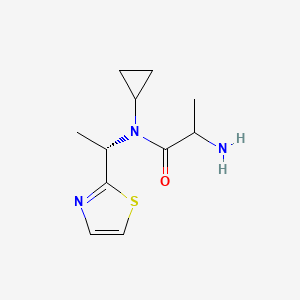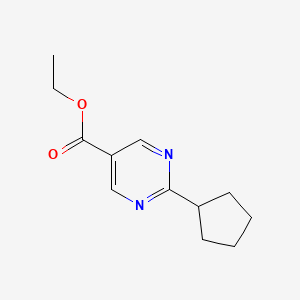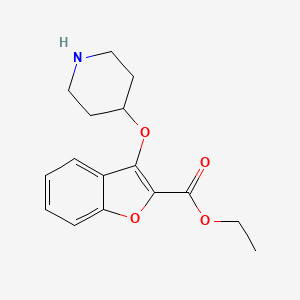
Ethyl 3-(piperidin-4-yloxy)benzofuran-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(piperidin-4-yloxy)benzofuran-2-carboxylate is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This particular compound features a benzofuran ring fused with a piperidine moiety, which enhances its potential for various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives, including ethyl 3-(piperidin-4-yloxy)benzofuran-2-carboxylate, typically involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross-coupling . This method utilizes readily available starting materials such as Fe (III) salt, oxidant (t- BuO)2, and ligand (1,10-phenanthroline). Another method involves the reaction of ethyl 2-(2-acyloxyphenyl)acetate with t-BuOK, which avoids the use of transition metal catalysts and column chromatography .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs large-scale synthesis techniques that ensure high yield and purity. The methods mentioned above can be adapted for industrial production by optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize efficiency and minimize costs.
化学反応の分析
Types of Reactions
Ethyl 3-(piperidin-4-yloxy)benzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while reduction can produce benzofuran alcohols.
科学的研究の応用
Ethyl 3-(piperidin-4-yloxy)benzofuran-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential biological activities, including antibacterial and anti-tumor properties.
Medicine: Investigated for its potential as a drug candidate due to its diverse pharmacological activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of ethyl 3-(piperidin-4-yloxy)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to interact with various enzymes and receptors, leading to their biological effects . The piperidine moiety enhances the compound’s ability to bind to these targets, thereby modulating their activity.
類似化合物との比較
Similar Compounds
Benzofuran derivatives: Compounds such as benzofuran oxides and benzofuran alcohols share similar structural features and biological activities.
Piperidine derivatives: Compounds like substituted piperidines and spiropiperidines exhibit similar pharmacological properties.
Uniqueness
Ethyl 3-(piperidin-4-yloxy)benzofuran-2-carboxylate is unique due to its combination of a benzofuran ring and a piperidine moiety, which enhances its potential for diverse applications in chemistry, biology, medicine, and industry .
特性
分子式 |
C16H19NO4 |
|---|---|
分子量 |
289.33 g/mol |
IUPAC名 |
ethyl 3-piperidin-4-yloxy-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C16H19NO4/c1-2-19-16(18)15-14(20-11-7-9-17-10-8-11)12-5-3-4-6-13(12)21-15/h3-6,11,17H,2,7-10H2,1H3 |
InChIキー |
HUZCOELURBCGEQ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)OC3CCNCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloro-3-iodo-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B11793696.png)




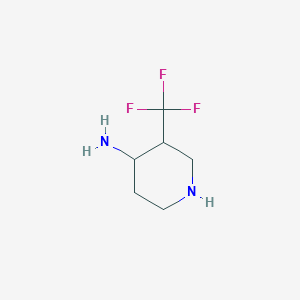
![2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-cyclopropylpropanamide](/img/structure/B11793719.png)
![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole](/img/structure/B11793732.png)

